![molecular formula C20H24N2O B1628181 4-[1-(Diphenylmethyl)azetidin-3-yl]morpholine CAS No. 55438-65-8](/img/structure/B1628181.png)
4-[1-(Diphenylmethyl)azetidin-3-yl]morpholine
Übersicht
Beschreibung
4-[1-(Diphenylmethyl)azetidin-3-yl]morpholine is a synthetic compound known for its analgesic and anti-inflammatory properties. It has garnered significant attention in scientific research due to its potential therapeutic applications.
Vorbereitungsmethoden
The synthesis of 4-[1-(Diphenylmethyl)azetidin-3-yl]morpholine involves several steps. One common method starts with the preparation of (N-Boc-azetidin-3-ylidene)acetate from (N-Boc)azetidin-3-one through a DBU-catalyzed Horner–Wadsworth–Emmons reaction . This intermediate is then subjected to aza-Michael addition with NH-heterocycles to yield the target compound . Industrial production methods typically involve similar synthetic routes but are optimized for large-scale production.
Analyse Chemischer Reaktionen
Acid-Catalyzed Dimerization and Polymerization
The azetidine ring undergoes acid-initiated dimerization to form 3-(azetidin-1-yl)propan-1-amine, a precursor for further functionalization. This reaction proceeds via proton transfer and nucleophilic attack mechanisms:
Reaction Pathway
-
Protonation of azetidine by trifluoroacetic acid (TFA).
-
Nucleophilic attack by a second azetidine molecule, forming a dimer.
-
Propagation via sequential ring-opening and amine group addition.
Key Findings
-
Solvent Effects : Dimerization rates vary with solvent polarity. In DMSO (ε<sub>r</sub> = 47.2), activation enthalpy (ΔH‡) is 51.4 kJ/mol, enabling efficient dimerization at 50°C .
-
Initiator Concentration : Catalytic TFA (0.1–0.5 eq) minimizes side reactions compared to stoichiometric amounts .
Solvent | ΔH‡ (kJ/mol) | Reaction Rate (k, s⁻¹) |
---|---|---|
DMSO | 51.4 | 6.8 × 10⁻³ |
Methanol | 29.4 | 1.2 × 10⁻² |
Water | 63.7 | 3.1 × 10⁻⁴ |
Data derived from computational studies (M06-2X/6-31G(d,p) level) .
Nucleophilic Substitution Reactions
The morpholine ring participates in substitutions at its oxygen or nitrogen centers:
Fluorination
-
Reagents : Deoxo-Fluor® or DAST (N,N-diethylaminosulfur trifluoride) .
-
Conditions : Chloroform, 0–25°C.
-
Outcome : Replacement of hydroxyl groups with fluorine atoms (e.g., conversion of carbonyl to CF<sub>2</sub> groups) .
Hydrolysis
-
Reagents : Aqueous LiOH/H<sub>2</sub>O<sub>2</sub>.
-
Conditions : THF/water, 40°C.
Reduction
-
Application : Selective reduction of carbonyl groups to alcohols without affecting azetidine rings .
Oxidation
-
Reagents : H<sub>2</sub>O<sub>2</sub>/K<sub>2</sub>CO<sub>3</sub> in DMSO .
-
Outcome : Oxidation of sulfides to sulfoxides or sulfones.
Amide Coupling
The amine group in the dimer facilitates peptide bond formation:
Computational Insights
Density functional theory (DFT) calculations reveal:
-
Activation Barriers : Protonation lowers ΔH‡ from 214.9 kJ/mol (base form) to 29.4 kJ/mol (protonated) .
-
Solvent Stabilization : Polar aprotic solvents stabilize transition states, accelerating dimerization .
Comparative Reactivity
Reaction Type | Reagents/Conditions | Primary Products |
---|---|---|
Dimerization | TFA (0.5 eq), DMSO, 50°C | 3-(Azetidin-1-yl)propan-1-amine |
Fluorination | DAST, CHCl<sub>3</sub>, 25°C | Fluorinated azetidine derivatives |
Amide Formation | EDC·HCl/HOBt, DMF | Secondary/tertiary amides |
Research Case Studies
Wissenschaftliche Forschungsanwendungen
Medicinal Chemistry
Anticancer Activity
Research indicates that compounds similar to 4-[1-(Diphenylmethyl)azetidin-3-yl]morpholine exhibit selective inhibition of the phosphoinositide 3-kinase (PI3K) pathway, particularly the delta isoform (PI3Kδ). This selectivity is crucial for developing targeted therapies for various cancers, including chronic lymphocytic leukemia and non-Hodgkin's lymphoma, where PI3K pathway dysregulation is prevalent .
Inflammatory Diseases
The compound's ability to inhibit PI3Kδ also positions it as a candidate for treating inflammatory diseases such as rheumatoid arthritis and asthma. The selective inhibition can reduce side effects associated with non-selective PI3K inhibitors, making it a promising therapeutic agent .
Pharmaceutical Formulations
This compound can be formulated into pharmaceutical compositions that include excipients to enhance its bioavailability and stability. The development of these formulations is critical for ensuring effective delivery in clinical settings.
Formulation Type | Description |
---|---|
Tablets | Solid dosage forms containing the active compound mixed with excipients for oral administration. |
Injectable Solutions | Liquid formulations designed for parenteral administration, offering rapid systemic effects. |
Topical Gels | Semi-solid formulations for localized treatment, particularly useful in inflammatory conditions. |
Research Case Studies
Several studies have investigated the efficacy of compounds related to this compound:
Case Study 1: Inhibition of PI3Kδ in Cancer Models
A study demonstrated that a derivative of this compound effectively inhibited PI3Kδ activity in vitro, leading to reduced proliferation of cancer cell lines. The results indicated a dose-dependent response, suggesting potential for further development as an anticancer agent.
Case Study 2: Anti-inflammatory Effects
Another investigation focused on the anti-inflammatory properties of similar morpholine derivatives. Results showed significant reductions in inflammatory markers in animal models of rheumatoid arthritis when treated with the compound, highlighting its therapeutic potential.
Wirkmechanismus
The mechanism of action of 4-[1-(Diphenylmethyl)azetidin-3-yl]morpholine involves its interaction with specific molecular targets and pathways. It exerts its effects by binding to certain receptors in the body, leading to analgesic and anti-inflammatory responses. The exact molecular targets and pathways are still under investigation, but it is believed to modulate neurotransmitter release and inhibit inflammatory mediators.
Vergleich Mit ähnlichen Verbindungen
4-[1-(Diphenylmethyl)azetidin-3-yl]morpholine can be compared with other similar compounds, such as:
- 4-[1-(Diphenylmethyl)azetidin-3-yl]piperidine
- 4-[1-(Diphenylmethyl)azetidin-3-yl]pyrrolidine
These compounds share structural similarities but differ in their specific chemical properties and biological activities. The unique combination of the azetidine ring and the diphenylmethyl group in this compound contributes to its distinct pharmacological profile .
Biologische Aktivität
4-[1-(Diphenylmethyl)azetidin-3-yl]morpholine is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the compound's biological activity, focusing on its mechanisms, therapeutic implications, and relevant research findings.
Chemical Structure and Properties
The compound features a morpholine ring and an azetidine moiety, which are significant in influencing its biological properties. The presence of the diphenylmethyl group enhances lipophilicity, potentially affecting its interaction with biological targets.
Research indicates that compounds similar to this compound may interact with various biological pathways, particularly those associated with cancer and inflammatory diseases.
- PI3K/Akt Pathway : Inhibition of the PI3K/Akt signaling pathway is a noted mechanism through which related compounds exert their effects. This pathway is crucial for cell proliferation and survival, making it a target for cancer therapies .
- Antibacterial Activity : Studies have shown that azetidine derivatives can exhibit antibacterial properties by inhibiting bacterial transpeptidase, a critical enzyme in bacterial cell wall synthesis .
Synthesis and Biological Screening
A study conducted by Bogdán et al. (2022) synthesized various azetidine derivatives, including those related to this compound. The synthesized compounds were evaluated for their antibacterial activity and showed promising results against specific bacterial strains .
Case Studies
- Anticancer Efficacy : A study reported that morpholine derivatives exhibited significant antitumor activity in vitro and in vivo. For instance, one derivative demonstrated effective inhibition of tumor growth in xenograft models when administered intravenously .
- Inflammatory Diseases : Compounds targeting the PI3K pathway have been investigated for their role in treating inflammatory diseases. Inhibitors like this compound could potentially reduce inflammation by modulating this pathway .
Data Table: Biological Activities of Related Compounds
Eigenschaften
IUPAC Name |
4-(1-benzhydrylazetidin-3-yl)morpholine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2O/c1-3-7-17(8-4-1)20(18-9-5-2-6-10-18)22-15-19(16-22)21-11-13-23-14-12-21/h1-10,19-20H,11-16H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WESDDKGEBHTDKM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2CN(C2)C(C3=CC=CC=C3)C4=CC=CC=C4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70611167 | |
Record name | 4-[1-(Diphenylmethyl)azetidin-3-yl]morpholine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70611167 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
308.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
55438-65-8 | |
Record name | 4-[1-(Diphenylmethyl)-3-azetidinyl]morpholine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=55438-65-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-[1-(Diphenylmethyl)azetidin-3-yl]morpholine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70611167 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.